Cas no 1189999-01-6 (Methyl 4-(thiazol-2-yloxy)benzoate)

Methyl 4-(thiazol-2-yloxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(thiazol-2-yloxy)benzoate
- Methyl 4-(2-thiazolyloxy)benzolate
- Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate
- AKOS009016624
- Methyl4-(2-thiazolyloxy)benzolate
- 1189999-01-6
- A892764
- methyl 4-(1,3-thiazol-2-yloxy)benzoate
- DTXSID60674281
-
- MDL: MFCD09753044
- インチ: InChI=1S/C11H9NO3S/c1-14-10(13)8-2-4-9(5-3-8)15-11-12-6-7-16-11/h2-7H,1H3
- InChIKey: GTAGKPHKKIJCSI-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C=C1)OC2=NC=CS2
計算された属性
- せいみつぶんしりょう: 235.03031432g/mol
- どういたいしつりょう: 235.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
Methyl 4-(thiazol-2-yloxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159572-5g |
Methyl 4-(2-thiazolyloxy)benzolate |
1189999-01-6 | 95% | 5g |
$594 | 2021-08-05 | |
Alichem | A059006032-5g |
Methyl 4-(2-thiazolyloxy)benzolate |
1189999-01-6 | 95% | 5g |
$568.32 | 2023-09-04 | |
Ambeed | A816671-1g |
Methyl 4-(2-thiazolyloxy)benzolate |
1189999-01-6 | 95+% | 1g |
$162.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759752-1g |
Methyl 4-(thiazol-2-yloxy)benzoate |
1189999-01-6 | 98% | 1g |
¥1701.00 | 2024-08-09 | |
Chemenu | CM159572-1g |
Methyl 4-(2-thiazolyloxy)benzolate |
1189999-01-6 | 95% | 1g |
$178 | 2023-02-18 |
Methyl 4-(thiazol-2-yloxy)benzoate 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Methyl 4-(thiazol-2-yloxy)benzoateに関する追加情報
Methyl 4-(thiazol-2-yloxy)benzoate (CAS No. 1189999-01-6): A Comprehensive Overview
Methyl 4-(thiazol-2-yloxy)benzoate, identified by its unique chemical identifier CAS No. 1189999-01-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoate ester linked to a thiazole ring via an oxygen atom, has garnered attention due to its structural complexity and potential biological activities. The combination of the aromatic benzoate moiety and the heterocyclic thiazole ring suggests a broad spectrum of interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and medicinal chemistry.
The structural framework of Methyl 4-(thiazol-2-yloxy)benzoate consists of a benzene ring substituted with a carboxylate ester group at the fourth position and an oxygen-linked thiazole ring at the second position. This arrangement creates a molecule with multiple potential sites for interaction with biological systems. The benzoate moiety is well-known for its role in various pharmacological applications, often serving as a pharmacophore in drug molecules due to its ability to modulate enzyme activity and receptor binding. The thiazole ring, on the other hand, is a common structural feature in numerous bioactive compounds, including antibiotics, antifungals, and anti-inflammatory agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of Methyl 4-(thiazol-2-yloxy)benzoate more accurately. These studies suggest that the compound may exhibit inhibitory effects on various enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, preliminary computational studies have indicated that the molecule could interact with enzymes involved in metabolic pathways relevant to inflammation and pain management.
In addition to its potential pharmacological properties, Methyl 4-(thiazol-2-yloxy)benzoate has shown interesting characteristics in synthetic chemistry. The presence of both the benzoate ester and the thiazole ring provides multiple functional handles for further chemical modifications. This flexibility allows chemists to design derivatives with tailored biological activities by introducing additional substituents or altering existing functional groups. Such modifications are crucial for optimizing drug candidates and improving their efficacy while minimizing side effects.
The synthesis of Methyl 4-(thiazol-2-yloxy)benzoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the coupling of 4-hydroxybenzoic acid esters with thiazole derivatives under various conditions, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions. The choice of reaction conditions depends on factors such as substrate reactivity, solubility, and desired selectivity. Advanced techniques like flow chemistry have also been explored to enhance reaction efficiency and scalability.
One of the most compelling aspects of Methyl 4-(thiazol-2-yloxy)benzoate is its potential application in the development of novel therapeutic agents. The compound's unique structural features suggest that it could target multiple disease pathways simultaneously, offering a multitargeted approach to treatment. This concept is particularly relevant in the context of complex diseases such as cancer, where targeting multiple pathways can lead to more effective therapies.
Current research efforts are focused on evaluating the biological activity of Methyl 4-(thiazol-2-yloxy)benzoate through in vitro and in vivo studies. Preliminary results have shown promising interactions with certain biological targets, paving the way for further exploration of its therapeutic potential. Additionally, researchers are investigating the compound's pharmacokinetic properties to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies are essential for understanding how the compound behaves within the body and for identifying any potential safety concerns.
The development of new drugs is often a lengthy and resource-intensive process, but Methyl 4-(thiazol-2-yloxy)benzoate offers several advantages that could accelerate this process. Its well-defined structure allows for rapid synthesis and modification, enabling researchers to quickly explore different chemical scaffolds. Moreover, computational modeling techniques can be used to predict drug-like properties early in the discovery process, reducing the need for extensive experimental testing.
In conclusion, Methyl 4-(thiazol-2-yloxy)benzoate (CAS No. 1189999-01-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of a benzoate ester and a thiazole ring provides multiple opportunities for interaction with biological targets, making it a valuable candidate for drug discovery efforts. Advances in synthetic chemistry and computational biology continue to enhance our understanding of this compound's properties and applications, opening new avenues for therapeutic development.
1189999-01-6 (Methyl 4-(thiazol-2-yloxy)benzoate) 関連製品
- 56355-20-5(4-(1,3-thiazol-2-yloxy)benzoic acid)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)
- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)
- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)
- 2219375-59-2(3-ethyl-3-methylpiperidine-2,5-dione)
- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)




